molecular formula C18H15NO3 B2738406 Phthalimide, N-(3-benzoylpropyl)- CAS No. 7347-68-4

Phthalimide, N-(3-benzoylpropyl)-

Cat. No.: B2738406
CAS No.: 7347-68-4
M. Wt: 293.322
InChI Key: DUDLNCUEDXJSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimide, N-(3-benzoylpropyl)-: is a derivative of phthalimide, an important class of biologically active N-heterocycles. Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalimides can be synthesized through various methods, including metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes, amidation of phthalic acid or anhydride by primary amines, and annulations involving maleimide . For Phthalimide, N-(3-benzoylpropyl)-, a common synthetic route involves the reaction of phthalimide with 3-benzoylpropylamine under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of phthalimides often involves the use of continuous processes. For example, phthalimide can be synthesized from phthalic anhydride and ammonia in a vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at elevated temperatures . Similar methods can be adapted for the production of Phthalimide, N-(3-benzoylpropyl)-, with specific adjustments to accommodate the benzoylpropyl group.

Chemical Reactions Analysis

Types of Reactions: Phthalimide, N-(3-benzoylpropyl)-, like other phthalimides, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Phthalimide, N-(3-benzoylpropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, phthalimide derivatives have been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes .

Comparison with Similar Compounds

Uniqueness: Phthalimide, N-(3-benzoylpropyl)-, is unique due to the presence of the benzoylpropyl group, which can impart distinct chemical and biological properties compared to other phthalimide derivatives. This uniqueness can be leveraged in the development of new materials and pharmaceuticals with specific desired properties .

Biological Activity

Phthalimide derivatives, including N-(3-benzoylpropyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of N-(3-benzoylpropyl)phthalimide, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Phthalimide Derivatives

Phthalimides are a class of compounds characterized by a phthalimide moiety, which has been identified as a privileged scaffold in drug design. These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural versatility of phthalimides allows for the incorporation of various functional groups to enhance their pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that phthalimide derivatives exhibit significant anticancer properties. For instance, the compound N-(3-benzoylpropyl)- was evaluated for its antiproliferative effects against human liver cancer cells (HepG-2). In vitro assays indicated that this derivative showed promising results comparable to established chemotherapeutics such as vinblastine .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted to understand the influence of various substituents on the anticancer activity of phthalimide derivatives. The study revealed that modifications at the benzoyl group significantly enhanced cytotoxicity against HepG-2 cells. The most potent derivatives were those that maintained a balance between hydrophobic and hydrophilic characteristics, facilitating better cellular uptake and interaction with target proteins involved in cancer progression .

Antimicrobial Activity

Phthalimide derivatives have also been explored for their antimicrobial properties. A study reported that N-(3-benzoylpropyl)- exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be comparable to those of clinically used antibiotics .

Table 1: Antimicrobial Activity of Phthalimide Derivatives

CompoundMIC (µg/mL)Target Organisms
N-(3-benzoylpropyl)-8Staphylococcus aureus (MRSA)
N-(3-benzoylpropyl)-16Escherichia coli
N-(3-benzoylpropyl)-32Pseudomonas aeruginosa

The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial agents, particularly against resistant strains like MRSA and vancomycin-resistant Enterococcus (VRE) .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, phthalimide derivatives have shown anti-inflammatory effects. Research has indicated that N-(3-benzoylpropyl)- can inhibit inflammatory pathways in various experimental models. For example, it demonstrated significant antinociceptive activity in models of acute and chronic pain, suggesting its potential use in treating inflammatory disorders .

Mechanistic Insights

The anti-inflammatory mechanism of phthalimide derivatives is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This action not only alleviates pain but also reduces inflammation at the cellular level .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between phthalimide derivatives and their biological targets. For instance, docking simulations revealed that N-(3-benzoylpropyl)- interacts favorably with key enzymes involved in cancer proliferation and inflammation, such as VEGFR-2 and topoisomerase II . These interactions are critical for understanding how structural modifications can enhance biological activity.

Properties

IUPAC Name

2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDLNCUEDXJSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.